molecular formula C30H36N2O8 B1449115 Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH CAS No. 920519-32-0

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH

Cat. No.: B1449115
CAS No.: 920519-32-0
M. Wt: 552.6 g/mol
InChI Key: NKQJRYSIZOXCTJ-LAMXGVLKSA-N
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Description

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a synthetic peptide derivative used in various scientific research applications. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid (Asp) with tert-butyl (OtBu) ester, threonine (Thr) with a pseudo-proline (Psi(Me,Me)pro) modification, and a free hydroxyl group (OH). This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules.

Scientific Research Applications

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is widely used in:

    Peptide Synthesis: As a building block for synthesizing complex peptides and proteins.

    Drug Discovery: In the development of peptide-based therapeutics.

    Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.

    Material Science: In the design of peptide-based materials with unique properties.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” can be found for further safety and hazard details .

Biochemical Analysis

Biochemical Properties

Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. This compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it is often used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and protecting groups to form peptide bonds. The Fmoc group is removed by a base, such as piperidine, to expose the amino group for subsequent reactions. The OtBu group is removed under acidic conditions to release the carboxyl group. The Psi(Me,Me)pro modification helps in preventing aggregation and improving the overall yield of the peptide synthesis .

Cellular Effects

Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it may interact with kinases and phosphatases, which play crucial roles in cell signaling. Additionally, the presence of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can alter gene expression by influencing transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, such as alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. The degradation of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can lead to a decrease in its effectiveness in biochemical reactions and cellular processes. Long-term studies in vitro and in vivo have shown that the stability of this compound can be maintained by storing it at low temperatures and protecting it from light and moisture .

Dosage Effects in Animal Models

The effects of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed in studies where the compound’s impact on cellular processes and metabolic pathways becomes significant only at certain concentrations. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by proteases, which cleave the peptide bonds to release the individual amino acids. Additionally, the Fmoc and OtBu protective groups are removed by specific enzymes or chemical reactions, allowing the compound to participate in further biochemical processes. The presence of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as amino acid transporters, which facilitate its uptake into cells. Once inside the cell, Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components .

Subcellular Localization

The subcellular localization of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, depending on its interactions with specific targeting signals. For example, the presence of nuclear localization signals (NLS) can direct Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH to the nucleus, where it can influence gene expression and other nuclear processes. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the compound’s localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH involves several steps:

    Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

    OtBu Ester Formation: The carboxyl group of aspartic acid is esterified with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.

    Threonine Modification: Threonine is modified to include the pseudo-proline (Psi(Me,Me)pro) moiety through a cyclization reaction.

    Coupling Reaction: The modified threonine is coupled with the Fmoc-Asp(OtBu) using coupling agents like HBTU or DIC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide is assembled on a solid resin support.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Ester Hydrolysis: Removal of the OtBu ester using acids like trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Ester Hydrolysis: TFA in dichloromethane (DCM).

    Coupling: HBTU or DIC with DIPEA in DMF.

Major Products Formed

    Fmoc Removal: Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH.

    OtBu Ester Hydrolysis: Asp-Thr(Psi(Me,Me)pro)-OH.

    Peptide Coupling: Extended peptide chains with the desired sequence.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OMe: Similar structure but with serine instead of threonine.

    Fmoc-Asp(OtBu)-Thr-OH: Lacks the pseudo-proline modification.

    Fmoc-Asp(OtBu)-Ala-OH: Contains alanine instead of threonine.

Uniqueness

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is unique due to the pseudo-proline modification, which imparts conformational rigidity and enhances the stability of the synthesized peptides. This makes it particularly useful in applications requiring stable and well-folded peptides.

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQJRYSIZOXCTJ-LAMXGVLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101102967
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920519-32-0
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920519-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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